molecular formula C27H26FN3O4 B250853 Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate

Cat. No. B250853
M. Wt: 475.5 g/mol
InChI Key: MJNYMOFETHDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and diagnosis.

Mechanism of Action

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate undergoes bioreductive metabolism in the presence of nitroreductase enzymes, leading to the formation of highly reactive intermediates that can cause DNA damage and cell death. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a key role in tumor angiogenesis and metastasis.
Biochemical and Physiological Effects
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been shown to induce cell death in hypoxic tumor cells and inhibit tumor growth in preclinical models. It has also been used as a marker for tumor hypoxia in clinical studies, with higher Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate uptake correlating with poorer prognosis and increased resistance to therapy. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer diagnosis and treatment.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has several advantages for lab experiments, including its hypoxia-selective accumulation in tumor cells, its ability to induce cell death in hypoxic cells, and its use as a marker for tumor hypoxia. However, Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has limitations, including its sensitivity to light and its potential interference with other nitroaromatic compounds.

Future Directions

There are several future directions for Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate research, including the development of more efficient synthesis methods, the optimization of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate imaging techniques, and the evaluation of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate as a potential therapeutic agent for cancer treatment. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate may also have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders.
Conclusion
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and diagnosis. Its hypoxia-selective accumulation in tumor cells, ability to induce cell death in hypoxic cells, and use as a marker for tumor hypoxia make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesis Methods

The synthesis of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with ethyl 3-amino-4-(4-benzoyl-1-piperazinyl)benzoate. The final product is obtained through purification and recrystallization.

Scientific Research Applications

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment and diagnosis. It is a hypoxia-selective nitroaromatic compound that accumulates in hypoxic tumor cells and can be used as a marker for tumor hypoxia. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been used in preclinical and clinical studies to evaluate tumor oxygenation and as a predictive marker for tumor response to therapy.

properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H26FN3O4/c1-2-35-27(34)20-12-13-24(23(18-20)29-25(32)21-10-6-7-11-22(21)28)30-14-16-31(17-15-30)26(33)19-8-4-3-5-9-19/h3-13,18H,2,14-17H2,1H3,(H,29,32)

InChI Key

MJNYMOFETHDKLA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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